molecular formula C15H19NO5 B270525 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

Cat. No. B270525
M. Wt: 293.31 g/mol
InChI Key: UVSXPQWSXPMKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid, also known as MDL-72222, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol esters. MDL-72222 has been studied for its potential use in treating a variety of diseases, including atherosclerosis, Alzheimer's disease, and cancer.

Mechanism of Action

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid works by inhibiting the enzyme ACAT, which is involved in the synthesis of cholesterol esters. By inhibiting this enzyme, this compound can reduce the formation of cholesterol esters and promote the breakdown of existing cholesterol esters. This can help to prevent the development of atherosclerosis and reduce the accumulation of beta-amyloid in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the formation of cholesterol esters and promote the breakdown of existing cholesterol esters. This can help to prevent the development of atherosclerosis and reduce the accumulation of beta-amyloid in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid in lab experiments is its potency as an ACAT inhibitor. This allows researchers to study the effects of inhibiting ACAT in a variety of disease models. However, one limitation of using this compound is its complex synthesis process, which can make it difficult and expensive to obtain.

Future Directions

There are a number of future directions for research on 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid. One area of interest is its potential use in treating cancer. ACAT inhibitors have been shown to reduce the growth and proliferation of cancer cells in vitro, and further studies are needed to determine whether this compound has potential as a cancer treatment.
Another area of interest is the development of more potent and selective ACAT inhibitors. This compound has been shown to inhibit other enzymes in addition to ACAT, which can limit its effectiveness as a therapeutic agent. Developing more selective ACAT inhibitors could help to overcome this limitation and improve the efficacy of ACAT inhibition as a treatment strategy for a variety of diseases.
Conclusion:
This compound is a potent ACAT inhibitor that has been extensively studied for its potential use in treating atherosclerosis, Alzheimer's disease, and cancer. Its mechanism of action involves inhibiting the synthesis of cholesterol esters, which can help to prevent the development of atherosclerosis and reduce the accumulation of beta-amyloid in Alzheimer's disease. While there are limitations to using this compound in lab experiments, its potency as an ACAT inhibitor makes it a valuable tool for studying the effects of ACAT inhibition in a variety of disease models.

Synthesis Methods

The synthesis of 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid involves several steps, starting with the reaction of 3,3-dimethyl-5-oxopentanoic acid with 6-methyl-1,3-benzodioxole-5-amine. The resulting compound is then subjected to a series of chemical reactions to produce the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has been extensively studied for its potential use in treating atherosclerosis, a disease characterized by the accumulation of cholesterol in the arteries. ACAT inhibitors such as this compound have been shown to reduce the formation of cholesterol esters and promote the breakdown of existing cholesterol esters, which can help to prevent the development of atherosclerosis.
In addition to its potential use in treating atherosclerosis, this compound has also been studied for its potential use in treating Alzheimer's disease. ACAT inhibitors have been shown to reduce the accumulation of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease.

properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

3,3-dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H19NO5/c1-9-4-11-12(21-8-20-11)5-10(9)16-13(17)6-15(2,3)7-14(18)19/h4-5H,6-8H2,1-3H3,(H,16,17)(H,18,19)

InChI Key

UVSXPQWSXPMKGN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1NC(=O)CC(C)(C)CC(=O)O)OCO2

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CC(C)(C)CC(=O)O)OCO2

Origin of Product

United States

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